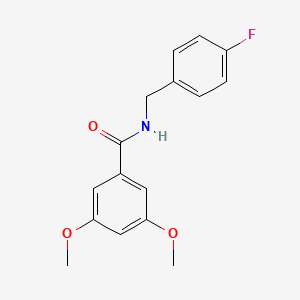
2,4-dimethylphenyl (4-bromo-2-methylphenoxy)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-dimethylphenyl (4-bromo-2-methylphenoxy)acetate is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly used in the synthesis of various organic compounds and has been studied extensively for its potential use in the field of medicine.
作用机制
The mechanism of action of 2,4-dimethylphenyl (4-bromo-2-methylphenoxy)acetate involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. In addition, it has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), which is a transcription factor involved in the regulation of inflammatory responses. Furthermore, it has been found to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which is a nuclear receptor involved in the regulation of lipid metabolism and inflammation.
Biochemical and Physiological Effects:
2,4-dimethylphenyl (4-bromo-2-methylphenoxy)acetate has been found to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in oxidative stress and inflammation. In addition, it has been found to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Furthermore, it has been shown to regulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
实验室实验的优点和局限性
The advantages of using 2,4-dimethylphenyl (4-bromo-2-methylphenoxy)acetate in lab experiments include its high purity, stability, and solubility in various solvents. In addition, it has been found to have low toxicity and high specificity for its target enzymes and signaling pathways. However, the limitations of using this compound include its high cost and limited availability in some regions.
未来方向
There are several future directions for the study of 2,4-dimethylphenyl (4-bromo-2-methylphenoxy)acetate. One potential direction is the development of novel derivatives with improved pharmacological properties. Another direction is the investigation of its potential use in the treatment of other diseases such as diabetes and cardiovascular disorders. Furthermore, the study of its mechanism of action and interaction with other molecules can provide valuable insights into its therapeutic potential.
合成方法
The synthesis of 2,4-dimethylphenyl (4-bromo-2-methylphenoxy)acetate involves the reaction between 2,4-dimethylphenol and 4-bromo-2-methylphenol with acetic anhydride. The reaction takes place in the presence of a catalyst such as sulfuric acid or phosphoric acid. The product is then purified by recrystallization or column chromatography.
科学研究应用
2,4-dimethylphenyl (4-bromo-2-methylphenoxy)acetate has been extensively studied for its potential use in the field of medicine. This compound has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been found to have anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. In addition, it has been shown to have anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. Furthermore, it has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
属性
IUPAC Name |
(2,4-dimethylphenyl) 2-(4-bromo-2-methylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrO3/c1-11-4-6-16(12(2)8-11)21-17(19)10-20-15-7-5-14(18)9-13(15)3/h4-9H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEZKTJPRNGJXKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(=O)COC2=C(C=C(C=C2)Br)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethylphenyl (4-bromo-2-methylphenoxy)acetate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5709386.png)
![2-(2-naphthyloxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5709392.png)
![2-chloro-N'-[(phenylacetyl)oxy]benzenecarboximidamide](/img/structure/B5709402.png)

![N'-[2-(4-chloro-2-methylphenoxy)acetyl]nicotinohydrazide](/img/structure/B5709419.png)
![N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N'-[3-(diethylamino)propyl]urea](/img/structure/B5709423.png)
![1-[2-(2,3,5-trimethylphenoxy)ethyl]-1H-imidazole](/img/structure/B5709429.png)
![2-[(4-benzyl-1-piperazinyl)methyl]-6-methoxyphenol](/img/structure/B5709436.png)

![2-phenyl-4H-naphtho[2,3-d][1,3]oxazin-4-one](/img/structure/B5709445.png)

